molecular formula C11H16N4O3S B2521124 1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole CAS No. 2034553-50-7

1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole

Cat. No. B2521124
CAS RN: 2034553-50-7
M. Wt: 284.33
InChI Key: FONCVRJNXLAMPD-UHFFFAOYSA-N
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Description

“1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole” is a novel compound with a molecular formula of C11H16N4O3S and a molecular weight of 284.33. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms , and a furan ring, which is a five-membered aromatic heterocycle with an oxygen atom .


Chemical Reactions Analysis

Pyrazoles and furans can participate in a variety of chemical reactions. Pyrazoles can undergo reactions such as N-alkylation, N-acylation, and reactions at the carbon atoms of the ring . Furans can participate in reactions such as oxidation, reduction, and electrophilic substitution . The specific chemical reactions that “1-[2-(Dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole” can undergo are not available in the sources I found.

Scientific Research Applications

Dye Precursors and Colorants

Given its furan and pyrazole moieties, this compound could serve as a precursor for dyes and colorants. Furan derivatives have been used in the synthesis of diazo disperse dyes . Researchers might explore its ability to impart specific colors to textiles, inks, or other materials. Understanding its chromophoric properties and stability would be essential.

properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-4-(furan-3-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-14(2)19(16,17)13-4-5-15-8-11(7-12-15)10-3-6-18-9-10/h3,6-9,13H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCVRJNXLAMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C=C(C=N1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)dimethylamine

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